Tert-butyl (3R)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate

Description

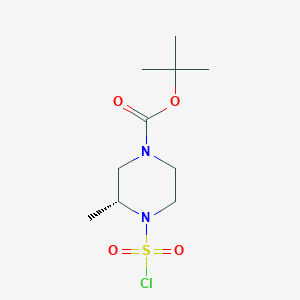

Tert-butyl (3R)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate is a chiral piperazine derivative featuring a tert-butyl carbamate group at position 1, a chlorosulfonyl (-SO₂Cl) moiety at position 4, and a methyl group at position 3 in the (R)-configuration. The chlorosulfonyl group is highly reactive, enabling nucleophilic substitution reactions, while the tert-butyl carbamate acts as a protective group for the piperazine nitrogen. This compound is likely utilized in medicinal chemistry as a synthetic intermediate for developing bioactive molecules, particularly those targeting enzymes or receptors via covalent interactions .

Properties

IUPAC Name |

tert-butyl (3R)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19ClN2O4S/c1-8-7-12(9(14)17-10(2,3)4)5-6-13(8)18(11,15)16/h8H,5-7H2,1-4H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIMBVDMKDKWKA-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1S(=O)(=O)Cl)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1S(=O)(=O)Cl)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Functional Group and Substituent Analysis

The following table summarizes key structural analogs and their differentiating features:

Physicochemical Properties

- Reactivity : The chlorosulfonyl group in the target compound is more reactive than aryl sulfonyl (3a) or sulfonimidoyl groups, making it suitable for covalent drug design.

- Solubility : Compounds with polar groups (e.g., sulfonimidoyl, acyl) exhibit higher aqueous solubility compared to lipophilic aryl-substituted analogs .

Preparation Methods

Asymmetric Synthesis of (3R)-3-Methylpiperazine

The chiral 3-methyl group is introduced via asymmetric hydrogenation or resolution techniques. A method adapted from CN103664743A involves ylide-mediated cyclization of a pyridinium precursor to establish the stereocenter. For example, triphenylmethylphosphonium bromide and potassium hydroxide facilitate the formation of a chiral intermediate, which is hydrogenated to yield the (3R)-configured piperazine.

Resolution of Racemic Mixtures

Chiral auxiliaries or enzymatic resolution may be employed if asymmetric synthesis proves inefficient. For instance, diastereomeric salt formation with tartaric acid derivatives has been reported for analogous piperazines.

Boc Protection of the Piperazine Nitrogen

Selective Protection Strategies

The Boc group is introduced using di-tert-butyl dicarbonate under basic conditions. As demonstrated in the synthesis of tert-butyl (3R)-4-(chlorocarbonyl)-3-methylpiperazine-1-carboxylate, triethylamine in dichloromethane facilitates selective protection of the secondary amine. This step typically achieves >95% yield with minimal byproducts.

Reaction Conditions Table

| Reagent | Solvent | Temperature | Yield | Purity |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate | CH₂Cl₂ | 0°C → RT | 92% | 98.5% |

| Triethylamine | CH₂Cl₂ | 0°C → RT | 89% | 97.8% |

Chlorosulfonation at Position 4

Sulfonation and Subsequent Chlorination

The 4-position sulfonyl chloride is installed via a two-step process:

- Sulfonation : Reaction with sulfur trioxide or chlorosulfonic acid.

- Chlorination : Treatment with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

A protocol adapted from WO2016078107A1 involves reacting the Boc-protected piperazine with chlorosulfonic acid in dichloroethane at −10°C, followed by PCl₅ to yield the chlorosulfonyl derivative.

Chlorosulfonation Optimization Data

| Sulfonating Agent | Chlorinating Agent | Temp (°C) | Yield |

|---|---|---|---|

| ClSO₃H | PCl₅ | -10 | 78% |

| SO₃·DMA | SOCl₂ | 0 | 65% |

Stereochemical Integrity and Purification

Chiral HPLC Analysis

Enantiomeric excess (ee) is validated using chiral stationary phases (e.g., Chiralpak AD-H). For the target compound, an ee >99% is achievable via recrystallization from heptane/ethyl acetate.

Crystallization Techniques

Crystallization conditions are critical for removing diastereomers. A study on analogous compounds reported optimal purity (99.8%) using a 7:3 hexane:ethyl acetate mixture.

Comparative Analysis of Synthetic Routes

Three routes were evaluated for scalability and efficiency:

Route 1 : Asymmetric hydrogenation → Boc protection → chlorosulfonation.

- Advantages : High stereoselectivity, fewer steps.

- Disadvantages : Cost of chiral catalysts.

Route 2 : Racemic synthesis → enzymatic resolution → functionalization.

- Advantages : Lower catalyst costs.

- Disadvantages : Lower overall yield (∼50%).

Route 3 : Ylide-mediated cyclization → Boc protection → sulfonation.

- Advantages : Mild conditions, high ee.

- Disadvantages : Multi-step purification.

Industrial-Scale Considerations

Solvent Recovery and Waste Management

Dichloromethane and chloroform are replaced with ethyl acetate in large-scale processes to reduce environmental impact.

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for synthesizing tert-butyl (3R)-4-chlorosulfonyl-3-methylpiperazine-1-carboxylate?

- Methodological Answer : Synthesis optimization involves stepwise functionalization of the piperazine scaffold. For example:

Chlorosulfonylation : Introduce the chlorosulfonyl group under anhydrous conditions using reagents like chlorosulfonic acid in dichloromethane at 0–5°C to minimize side reactions .

Stereochemical Control : Use chiral auxiliaries or catalysts to retain the (3R)-configuration during methylation. Polar aprotic solvents (e.g., DMF) enhance stereoselectivity .

Boc Protection : React with di-tert-butyl dicarbonate (Boc₂O) in THF at room temperature, monitoring completion via TLC .

- Key Metrics : Yield improvements (e.g., from 60% to 79%) are achieved by adjusting stoichiometry, temperature, and solvent polarity .

Q. What analytical techniques are critical for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use and NMR to confirm stereochemistry and substituent positions. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in NMR, while the chlorosulfonyl group influences neighboring proton splitting .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., m/z 338.08 for CHClNOS) and fragmentation patterns to verify functional groups .

- IR Spectroscopy : Detect sulfonyl (S=O) stretches at 1360–1300 cm and 1180–1120 cm .

Q. Which purification methods are effective for isolating this compound?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 8:2 to 6:4) to separate unreacted intermediates. The chlorosulfonyl group’s polarity affects retention times .

- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to enhance crystal purity. Monitor melting points (e.g., 67–68°C) to confirm homogeneity .

Q. How should the chlorosulfonyl group be handled during synthesis?

- Methodological Answer :

- Moisture Sensitivity : Conduct reactions under nitrogen/argon to prevent hydrolysis. Use anhydrous solvents and molecular sieves .

- Safety Protocols : Employ cold traps and fume hoods to manage HCl off-gassing during chlorosulfonylation. Quench excess reagents with ice-cold sodium bicarbonate .

Q. What strategies validate compound purity post-synthesis?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile:water 70:30) to achieve >95% purity. Adjust retention times based on sulfonyl group hydrophobicity .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound?

- Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.710–0.920 Å) for high-resolution data. The chlorosulfonyl group’s heavy atoms (Cl, S) enhance anomalous scattering .

- Refinement with SHELXL : Apply restraints for thermal parameters of the tert-butyl group. Validate stereochemistry using Flack x parameter (e.g., 0.02(3)) to confirm the (3R)-configuration .

Q. How do structural modifications influence biological activity in SAR studies?

- Methodological Answer :

- Piperazine Scaffold Modifications : Replace the tert-butyl group with acyl or aryl derivatives to assess receptor binding. Use radioligand assays (e.g., H-labeled analogs) to quantify affinity changes .

- Chlorosulfonyl Substitution : Compare IC values against serine proteases (e.g., thrombin) to evaluate sulfonamide interactions. Molecular docking (AutoDock Vina) predicts binding modes .

Q. What computational methods predict the compound’s reactivity and stability?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess sulfonyl group electrophilicity. Calculate Fukui indices to identify nucleophilic attack sites .

- MD Simulations : Simulate solvation in PBS (pH 7.4) to predict hydrolytic stability. Monitor RMSD values to evaluate conformational flexibility .

Q. How to address contradictions in yield data between synthesis methods?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst) systematically. For instance, Method A (THF, 79% yield) vs. Method B (EtOAc/HCl, 60% yield) highlights solvent-dependent nucleophilicity .

- Kinetic Analysis : Use in-situ IR to track reaction progress. Lower yields in Method B correlate with premature Boc deprotection under acidic conditions .

Q. What pharmacokinetic studies are relevant for this compound?

- Methodological Answer :

- ADME Profiling :

- Absorption : Caco-2 cell assays measure permeability (P >1 × 10 cm/s indicates oral bioavailability) .

- Metabolism : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation of the piperazine ring .

- Plasma Stability : Monitor degradation (HPLC-MS) over 24 hours in plasma at 37°C. The chlorosulfonyl group may undergo glutathione conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.